Cas no 2640964-80-1 (2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine)
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- F6764-4009
- 2640964-80-1
- AKOS040727122
- 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
- 2-[1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl]-1,8-naphthyridine
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- Inchi: 1S/C20H21N3O2S/c1-15-4-7-18(8-5-15)26(24,25)23-13-10-16(11-14-23)19-9-6-17-3-2-12-21-20(17)22-19/h2-9,12,16H,10-11,13-14H2,1H3
- InChI Key: LWMHWKVRSFOBCN-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CN=2)C=CC=1C1CCN(S(C2=CC=C(C)C=C2)(=O)=O)CC1
Computed Properties
- Exact Mass: 367.13544809g/mol
- Monoisotopic Mass: 367.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 71.5Ų
Experimental Properties
- Density: 1.285±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 564.9±60.0 °C(Predicted)
- pka: 3.62±0.30(Predicted)
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6764-4009-2μmol |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-5μmol |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-10μmol |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-20μmol |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-1mg |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-2mg |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-3mg |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-4mg |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-5mg |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6764-4009-10mg |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
2640964-80-1 | 10mg |
$118.5 | 2023-09-07 |
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Introduction to 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine (CAS No. 2640964-80-1)
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine, identified by the Chemical Abstracts Service Number (CAS No. 2640964-80-1), is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the naphthyridine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a piperidine moiety linked to a sulfonated benzene ring and an integrated naphthyridine core endows this molecule with unique pharmacophoric properties, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is meticulously designed to optimize its interaction with biological targets. The sulfonamide group (–SO₂NH₂) derived from the 4-methylbenzenesulfonyl moiety is a well-documented pharmacophore that enhances binding affinity and selectivity in many therapeutic agents. This feature is particularly relevant in the design of kinase inhibitors, where sulfonamides play a crucial role in modulating enzyme activity. Additionally, the piperidine ring contributes to solubility and metabolic stability, which are critical factors in drug formulation and bioavailability.
In recent years, there has been an increasing interest in naphthyridine derivatives due to their versatile biological activities. Naphthyridines are known to exhibit properties such as antiviral, antibacterial, anticancer, and anti-inflammatory effects. The specific arrangement of atoms in 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine allows for selective interaction with various biological targets, making it a valuable scaffold for medicinal chemists. Researchers have leveraged this compound’s structure to develop novel inhibitors targeting enzymes involved in cancer progression and infectious diseases.
One of the most compelling aspects of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is its potential application in addressing unmet medical needs. For instance, studies have demonstrated its efficacy in inhibiting certain kinases that are overexpressed in tumors. By binding to these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival, thereby offering a therapeutic strategy against cancer. Furthermore, its ability to modulate immune responses makes it a candidate for immunomodulatory therapies.
The synthesis of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the naphthyridine core and integrating the sulfonamido group. These synthetic strategies not only enhance efficiency but also allow for structural modifications to fine-tune biological activity.
Recent advancements in computational chemistry have further accelerated the development of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine derivatives. Molecular modeling techniques enable researchers to predict binding interactions between the compound and target proteins with high accuracy. This approach has been instrumental in optimizing lead compounds for better pharmacokinetic properties and reduced toxicity. By integrating experimental data with computational insights, scientists can rapidly screen potential candidates and prioritize those with the highest therapeutic promise.
The pharmacological profile of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine has been extensively studied through both in vitro and in vivo experiments. In cell-based assays, the compound has shown remarkable potency against various cancer cell lines by inhibiting key enzymes involved in tumor growth. Preclinical studies have also highlighted its potential as an anti-inflammatory agent by modulating cytokine production and immune cell function. These findings underscore its versatility as a therapeutic agent with multiple mechanisms of action.
As research continues to uncover new applications for naphthyridine derivatives, 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine remains at the forefront of drug discovery efforts. Its unique structural features offer a rich scaffold for further chemical modifications aimed at enhancing efficacy and safety profiles. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical applications that benefit patients worldwide.
The future prospects of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine are promising as new methodologies emerge in pharmaceutical research. Innovations such as high-throughput screening (HTS) platforms and artificial intelligence-driven drug design tools will further streamline the process of identifying novel therapeutic agents derived from this compound class. By leveraging cutting-edge technologies alongside traditional medicinal chemistry approaches, researchers can accelerate the development pipeline for next-generation drugs.
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